Superior Butyrylcholinesterase Specificity: Near-Exclusive Reactivity Against BChE Versus AChE
Benzoylthiocholine iodide demonstrates near-exclusive specificity for butyrylcholinesterase (BChE, pseudocholinesterase) relative to acetylcholinesterase (AChE), with AChE exhibiting only 2% relative reactivity compared to BChE under identical assay conditions [1]. This specificity profile fundamentally differs from acetylthiocholine, which is hydrolyzed efficiently by both BChE and AChE, and from butyrylthiocholine, which retains significant cross-reactivity with AChE in certain species [2].
| Evidence Dimension | Relative enzymatic reactivity (substrate specificity) |
|---|---|
| Target Compound Data | AChE reactivity = 2% relative to BChE |
| Comparator Or Baseline | Acetylthiocholine: AChE reactivity ~100% relative (primary substrate for AChE) |
| Quantified Difference | Benzoylthiocholine exhibits 50-fold lower AChE reactivity than acetylthiocholine |
| Conditions | Human serum cholinesterase assay; BZTC at 0.2 mmol/L; pH 7.8 EPPS buffer; detection via 2-PDS reaction measured at 340 nm |
Why This Matters
This near-exclusive BChE specificity eliminates AChE interference in serum measurements, enabling accurate clinical assessment of liver function and pesticide exposure without requiring AChE inhibitors.
- [1] Osawa S, Kariyone K, Ichihara F, et al. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide. Clin Chim Acta. 2005;351(1-2):65-72. doi:10.1016/j.cccn.2004.04.017 View Source
- [2] Mohamed MA, Mahdy EM, Ghazy AE, et al. Purification and characterization of an acetylcholinesterase from the infective juveniles of Heterorhabditis bacteriophora. Comp Biochem Physiol C Toxicol Pharmacol. 2007;146(3):314-324. doi:10.1016/j.cbpc.2007.04.001 View Source
